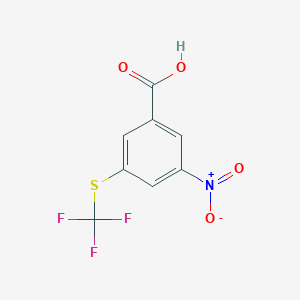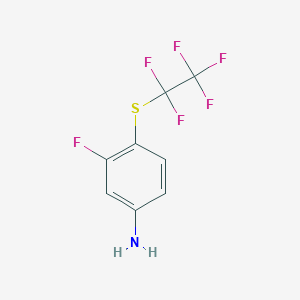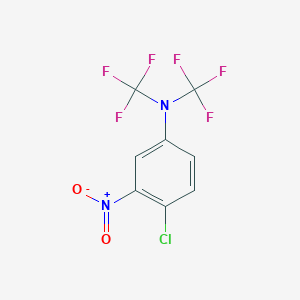
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98%
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, also known as 2F-TFMP, is a compound that has been widely studied for its potential applications in the biomedical field. It is a fluorinated phenol derivative, and its main characteristic is its ability to interact with proteins, making it an attractive target for drug design. The compound has a wide range of uses, including as a pharmaceutical intermediate, a synthetic intermediate, and a reagent for biochemical studies.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% has been widely studied for its potential applications in the biomedical field. It has been used as a reagent for the synthesis of a variety of compounds, including peptides, proteins, and nucleic acids. It has also been used to study the structure and function of proteins, as well as to investigate the effects of drugs on proteins. In addition, it has been used to study the interaction between proteins and other molecules, such as carbohydrates and lipids.
Wirkmechanismus
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% is known to interact with proteins in a variety of ways. It can bind to the amino acid residues on the protein, forming a covalent bond. This covalent bond is then used to stabilize the protein structure, allowing it to interact with other molecules. In addition, 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% can also form hydrogen bonds with the protein, allowing it to interact with other molecules in the environment.
Biochemical and Physiological Effects
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have antioxidant and neuroprotective effects, as well as to be able to modulate the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized. It is also relatively non-toxic, and is stable under a variety of conditions. However, it can be difficult to purify, and can be difficult to work with in some cases.
Zukünftige Richtungen
The potential applications of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% are far-reaching, and there are a number of possible future directions for research. It could be used to develop new drugs, as well as to investigate the effects of existing drugs on proteins. It could also be used to study the structure and function of proteins, as well as to investigate the interaction between proteins and other molecules. In addition, it could be used to develop new methods of synthesizing peptides, proteins, and nucleic acids. Finally, it could be used to study the effects of environmental pollutants on proteins, as well as to investigate the role of proteins in the development of diseases.
Synthesemethoden
2-Fluoro-4-(trifluoromethylsulfonyl)phenol, 98% can be synthesized by a variety of methods. The most common method of synthesis is through the reaction of sodium trifluoromethanesulfonate and 4-fluorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 70°C for 6 hours, and the resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
2-fluoro-4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVYIUBSGCSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242604 | |
| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1274892-06-6 | |
| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)



![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)


![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)



